molecular formula C21H22N4O4S2 B2546606 N-(4-ethoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 391869-62-8

N-(4-ethoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2546606
CAS RN: 391869-62-8
M. Wt: 458.55
InChI Key: DCGFEIXTZZCKGX-UHFFFAOYSA-N
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Description

The compound "N-(4-ethoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. This class of compounds has been extensively studied due to their diverse biological activities, including antimicrobial and anticancer properties. The presence of substituted phenyl groups and the acetamide moiety in the compound suggests potential for bioactivity, which is consistent with the activities observed in similar compounds reported in the literature .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with carboxylic acid derivatives in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Amidation reactions are also common, where carboxylic acids are converted to amides using reagents like EDC and HOBt in solvents such as acetonitrile . The synthesis of the specific compound is not detailed in the provided papers, but it likely follows similar synthetic pathways involving the formation of the thiadiazole ring followed by subsequent functional group transformations to introduce the ethoxy and methoxy phenyl groups.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by spectroscopic methods such as IR, 1H NMR, and mass spectrometry . These techniques confirm the presence of characteristic functional groups and the overall molecular framework. The molecular geometry of related compounds has been studied using X-ray crystallography, revealing V-shaped conformations and various intermolecular interactions such as hydrogen bonding and π-π interactions, which can influence the compound's biological activity .

Chemical Reactions Analysis

1,3,4-thiadiazole derivatives can undergo various chemical reactions, including alkylation, acylation, and heterocyclization . These reactions are utilized to modify the structure and introduce different substituents, which can significantly affect the compound's biological properties. The specific chemical reactions that the compound "this compound" may undergo are not detailed in the provided papers, but it is likely to be reactive towards electrophiles due to the presence of amino and thioether groups.

Physical and Chemical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, are often determined to aid in the characterization of these compounds . The chemical properties, including reactivity and stability, are influenced by the electronic nature of the substituents and the overall molecular structure. The biological properties, such as antimicrobial and anticancer activities, are evaluated through in vitro assays against various microbial strains and cancer cell lines . The compound is expected to have similar properties, given the structural similarities to the compounds studied in the provided papers.

Scientific Research Applications

Structure-Activity Relationships

Research has shown that derivatives of thiadiazole, a core structure related to N-(4-ethoxyphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. The presence of a methoxy group and specific acetyl substitutions significantly increased binding affinity and selectivity, highlighting the importance of structural modifications on biological activity (Jung et al., 2004).

Synthesis and Pharmacological Evaluation

Another study focused on the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfides, including analogs of this compound, as inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown potential in attenuating the growth of cancer cells, suggesting their use in cancer therapy (Shukla et al., 2012).

Antioxidant, Antimicrobial, and Anticancer Properties

Derivatives of 1,3,4-thiadiazole, closely related to the chemical compound , have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties. Studies have demonstrated the potential of these compounds in various therapeutic areas, further emphasizing the versatility and significance of thiadiazole derivatives in medicinal chemistry (Al-Khazragie et al., 2022), (Mohammadi-Farani et al., 2014).

properties

IUPAC Name

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-3-29-17-10-6-15(7-11-17)22-19(27)13-30-21-25-24-20(31-21)23-18(26)12-14-4-8-16(28-2)9-5-14/h4-11H,3,12-13H2,1-2H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGFEIXTZZCKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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